Rhodomyrtone: A Technical Guide to its Discovery, Origin, and Antibacterial Mechanisms
Rhodomyrtone: A Technical Guide to its Discovery, Origin, and Antibacterial Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodomyrtone, a potent acylphloroglucinol derived from the leaves of Rhodomyrtus tomentosa, has emerged as a promising natural antibiotic with significant activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth overview of the discovery and origin of rhodomyrtone, its antibacterial efficacy, and its multifaceted mechanism of action. Detailed experimental protocols for its extraction, isolation, and biological characterization are presented, alongside a comprehensive summary of its quantitative antibacterial activity. Furthermore, this document visualizes key cellular pathways affected by rhodomyrtone and outlines experimental workflows using Graphviz diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and Origin
Rhodomyrtone is a natural acylphloroglucinol compound first isolated from the leaves of Rhodomyrtus tomentosa (Aiton) Hassk., a flowering plant belonging to the Myrtaceae family.[1][2][3] This evergreen shrub is native to Southeast Asian countries, where it has been traditionally used in medicine to treat various ailments, including diarrhea, urinary tract infections, and wound infections.[4] The potent antibacterial properties of R. tomentosa extracts, particularly against Gram-positive bacteria, led to the identification and isolation of rhodomyrtone as the primary active constituent.[3][5]
The chemical structure of rhodomyrtone has been elucidated as 6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methyl-1-oxobutyl)-9-(2-methylpropyl)-4,9-dihydro-1H-xanthene-1,3(2H)-dione.[2] While the complete biosynthetic pathway of rhodomyrtone in R. tomentosa is still under investigation, transcriptomic analyses have been employed to identify genes potentially involved in its synthesis.[6] Studies have also shown that the rhodomyrtone content can vary between different genotypes of the plant, with some producing significantly higher yields.[6]
Antibacterial Activity
Rhodomyrtone exhibits potent bactericidal activity against a broad range of Gram-positive pathogens.[3][7][8] Its efficacy extends to clinically significant antibiotic-resistant strains, including MRSA, vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE).[9][10] Notably, the minimum inhibitory concentrations (MICs) of rhodomyrtone are often comparable to or even lower than those of conventional antibiotics like vancomycin.[1][5][11]
Quantitative Antibacterial Data
The following tables summarize the in vitro antibacterial activity of rhodomyrtone and rhodomyrtone-rich extracts against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Rhodomyrtone against Planktonic Bacteria
| Bacterial Species | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 25923 | 0.25 - 0.5 | 0.5 - 2 | [11][12][13] |
| Staphylococcus aureus | MRSA (clinical isolates) | 0.25 - 8 | 0.25 - 8 | [9][14][15] |
| Staphylococcus epidermidis | ATCC 35984 & clinical isolates | 0.25 - 2 | 0.5 - 2 | [13][16] |
| Staphylococcus pseudintermedius | ATCC 49444 & clinical isolates | 0.5 - 2 | 2 - 8 | [12][17] |
| Streptococcus pyogenes | - | 0.25 - 2 | - | [7] |
| Streptococcus mutans | - | 0.25 - 2 | - | [7] |
| Propionibacterium acnes | - | 0.125 - 2 | - | [7] |
| Enterococcus faecalis | ATCC 29212 | 0.5 | - | [10][18] |
Table 2: Anti-Biofilm Activity of Rhodomyrtone
| Bacterial Species | Assay | Concentration | Effect | Reference(s) |
| Staphylococcus aureus | Biofilm Formation Inhibition | Sub-MIC | Significant inhibition | [13][16] |
| Staphylococcus epidermidis | Biofilm Formation Inhibition | Sub-MIC | Significant inhibition | [13][16] |
| Staphylococcus pseudintermedius | Biofilm Formation Inhibition | Sub-MIC | Significant inhibition | [12][17] |
| Staphylococcus aureus | Mature Biofilm Eradication | 16x MIC | Reduction in biofilm | [13][16] |
| Staphylococcus aureus | Mature Biofilm Eradication | 64x MIC | Destruction of organisms in biofilm | [13][16] |
Table 3: Time-Kill Kinetics of Rhodomyrtone
| Bacterial Species | Concentration | Time | Log Reduction in CFU/mL | Reference(s) |
| Staphylococcus aureus ATCC 25923 | 4x MIC | 3 hours | 3 | [13] |
| Staphylococcus epidermidis ATCC 35984 | 4x MIC | 13 hours | 3 | [13] |
| Staphylococcus pseudintermedius | 2x MIC | 8 hours | 4 | [12][17] |
| Epidemic MRSA | 8x MIC | 10 hours | 2 | [12] |
Mechanism of Action
The antibacterial mechanism of rhodomyrtone is multifaceted, targeting multiple cellular processes in Gram-positive bacteria.[9][15] This pleiotropic activity may contribute to its potency and the low propensity for resistance development.[10][18]
Cell Membrane Disruption
A primary target of rhodomyrtone is the bacterial cell membrane.[19] Unlike typical membrane-inserting molecules, rhodomyrtone transiently binds to phospholipid head groups, causing a distortion of lipid packing.[19] This interaction leads to an increase in membrane fluidity and the formation of hyperfluid domains that trap essential membrane proteins.[8][19][20] Ultimately, this process results in the formation of large membrane vesicles, effectively removing vital proteins from their functional locations.[19][20] Scanning electron microscopy studies have visualized these effects, showing notable morphological disruptions and membrane damage in treated bacterial cells.[12][17][21]
Inhibition of Macromolecule Synthesis
Rhodomyrtone has been shown to accumulate in the bacterial cell wall and cell membrane, where it interferes with the synthesis of essential macromolecules.[22][23][24] Studies using radiolabelled precursors have demonstrated that rhodomyrtone significantly inhibits the synthesis of DNA, RNA, proteins, and cell wall components.[22][23][24] This broad inhibition of macromolecular synthesis contributes to its potent bactericidal effect.[22][23]
Interference with Cellular Signaling and Virulence
Rhodomyrtone also impacts bacterial signaling pathways and the expression of virulence factors. It has been shown to decrease the activity of the alternative sigma factor B (SigB) in S. aureus, a global regulator of stress response and virulence genes.[14] Furthermore, at sub-inhibitory concentrations, rhodomyrtone can modulate the expression of genes involved in metabolic pathways, membrane function, and transport systems.[25] It also exhibits anti-biofilm activity by inhibiting the formation of biofilms and disrupting established ones.[7][13][16] This is, in part, attributed to the inhibition of quorum sensing pathways.[26]
Experimental Protocols
Extraction and Isolation of Rhodomyrtone
This protocol is adapted from methods described in the literature.[1][5][12][27]
-
Plant Material Collection and Preparation : Collect fresh leaves of Rhodomyrtus tomentosa. A voucher specimen should be deposited in a recognized herbarium for authentication.[12] The leaves are dried and ground into a fine powder.
-
Extraction : Macerate the dried leaf powder in 95% ethanol at room temperature for 5-7 days, with the solvent being replaced multiple times.[1][12][27]
-
Concentration : Pool the ethanolic filtrates and concentrate them using a rotary evaporator to obtain a crude extract.[12][27]
-
Fractionation (Optional) : The crude extract can be subjected to partitioning with solvents of varying polarity (e.g., acetone) to enrich the rhodomyrtone content.[12]
-
Chromatographic Purification : Purify rhodomyrtone from the crude extract or enriched fraction using column chromatography. A typical method involves using a silica gel stationary phase and a gradient elution system with solvents like hexane and ethyl acetate.[28]
-
Purity Confirmation : The purity and identity of the isolated rhodomyrtone are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[28] High-Performance Liquid Chromatography (HPLC) is used for quantification.[12][21]
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12]
-
Bacterial Suspension Preparation : Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Broth Microdilution : Perform serial two-fold dilutions of rhodomyrtone in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculation and Incubation : Inoculate each well with the prepared bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 37°C for 16-20 hours.[12]
-
MIC Determination : The MIC is the lowest concentration of rhodomyrtone that completely inhibits visible bacterial growth.
-
MBC Determination : To determine the MBC, subculture aliquots from the wells showing no visible growth onto an appropriate agar medium. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Time-Kill Kinetics Assay
-
Inoculum Preparation : Prepare a bacterial suspension in a suitable broth to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure to Rhodomyrtone : Add rhodomyrtone at various multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC) to the bacterial suspension.[12] Include a growth control without rhodomyrtone.
-
Sampling and Plating : At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate them onto an appropriate agar medium.[12]
-
Colony Counting and Analysis : After incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL versus time to generate the time-kill curves.
Biofilm Inhibition and Eradication Assays
This protocol is based on the crystal violet staining method.[12]
-
Biofilm Formation : Grow bacteria in a 96-well microtiter plate in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) at 37°C for 24 hours to allow for biofilm formation.[12]
-
Biofilm Inhibition Assay : To assess inhibition of biofilm formation, add sub-inhibitory concentrations of rhodomyrtone to the wells along with the bacterial inoculum at the beginning of the incubation period.
-
Biofilm Eradication Assay : To assess the eradication of mature biofilms, form the biofilms for 24 hours, then remove the planktonic cells and add fresh medium containing various concentrations of rhodomyrtone. Incubate for a further 24 hours.
-
Staining and Quantification : After incubation, wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. Stain the adherent biofilms with 0.1% crystal violet for 30 minutes.[12] Wash away the excess stain and solubilize the bound stain with an appropriate solvent (e.g., 30% acetic acid or ethanol). Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
Visualizations
Proposed Antibacterial Mechanism of Rhodomyrtone
Caption: Proposed multifaceted antibacterial mechanism of rhodomyrtone.
Experimental Workflow for Rhodomyrtone Evaluation
Caption: Experimental workflow for the isolation and evaluation of rhodomyrtone.
Safety and Toxicology
Preliminary safety and toxicology studies suggest that rhodomyrtone has low toxicity.[4][7] In vitro studies have shown very low cytotoxicity against normal human fibroblasts.[4] Furthermore, rhodomyrtone did not cause significant hemolysis of human erythrocytes at concentrations well above its MIC values.[4][10] In vivo studies in animal models, such as Galleria mellonella and zebrafish embryos, have also demonstrated a good safety profile.[4] An oral toxicity study in mice indicated no systemic toxicity at high doses.[4] These findings support the potential for further development of rhodomyrtone as a therapeutic agent.[4]
Conclusion and Future Directions
Rhodomyrtone, isolated from Rhodomyrtus tomentosa, is a promising natural antibiotic with potent activity against Gram-positive bacteria, including drug-resistant strains. Its multifaceted mechanism of action, which involves cell membrane disruption and the inhibition of multiple macromolecular synthesis pathways, makes it an attractive candidate for further drug development. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to advance the study of rhodomyrtone. Future research should focus on elucidating its complete biosynthetic pathway to enable synthetic or semi-synthetic production, optimizing its formulation for clinical delivery, and conducting comprehensive preclinical and clinical trials to fully assess its therapeutic potential and safety in humans.
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